3-(4-Benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole;hydrochloride
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Overview
Description
3-(4-Benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, a fluorine atom, and a sulfonylindazole group, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Sulfonylindazole Group: This step involves the sulfonylation of indazole using sulfonyl chlorides in the presence of a base.
Final Coupling Reaction: The final step involves coupling the benzylpiperazine, fluorinated intermediate, and sulfonylindazole under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is used to study receptor binding and signal transduction pathways.
Biochemistry: It is used as a probe to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine Derivatives: Compounds with similar benzylpiperazine moieties.
Fluoroindazole Derivatives: Compounds with similar fluorinated indazole structures.
Sulfonylindazole Derivatives: Compounds with similar sulfonylindazole groups.
Uniqueness
3-(4-Benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole;hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
332011-99-1 |
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Molecular Formula |
C25H26ClFN4O2S |
Molecular Weight |
501.0 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole;hydrochloride |
InChI |
InChI=1S/C25H25FN4O2S.ClH/c1-19-7-10-22(11-8-19)33(31,32)30-24-17-21(26)9-12-23(24)25(27-30)29-15-13-28(14-16-29)18-20-5-3-2-4-6-20;/h2-12,17H,13-16,18H2,1H3;1H |
InChI Key |
NXWBPZIMDHKQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)F)C(=N2)N4CCN(CC4)CC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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